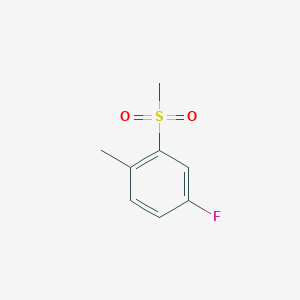

4-Fluoro-2-(methylsulfonyl)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

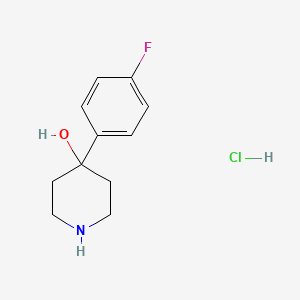

4-Fluoro-2-(methylsulfonyl)toluene is a chemical compound that is part of the broader class of sulfonyl-containing aromatic compounds. These compounds are of significant interest due to their diverse applications in fields such as drug discovery, where the introduction of fluorine atoms can profoundly affect the biological activity and physical properties of molecules .

Synthesis Analysis

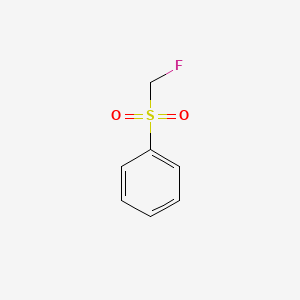

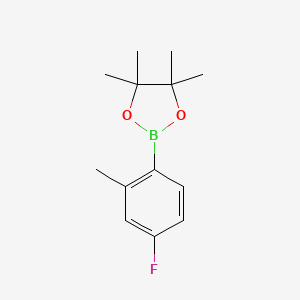

The synthesis of related sulfonyl and fluorosulfonyl compounds has been explored in various studies. For instance, the synthesis of 4-methylsulfonyltoluene, a compound structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, has been achieved from p-toluenesulfonyl chloride and chloroacetic acid, with subsequent nitration yielding 2-nitro-4-methylsulfonyltoluene . Additionally, the synthesis of fluorosulfonyl azides and other fluorinated sulfonyl compounds has been reported, indicating the feasibility of introducing fluorine into sulfonyl-containing aromatic compounds .

Molecular Structure Analysis

The molecular structure and configurational stability of α-sulfonyl carbanions, which are structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, have been studied using ab initio calculations. These studies have shown that fluorine substitution can significantly affect the structure and energy of these carbanions, with fluorinated species exhibiting shorter Cα−S bonds and less pyramidalization at the anionic carbon atom .

Chemical Reactions Analysis

Fluorinated sulfonyl compounds participate in various chemical reactions. For example, fluorosulfonyl azides have been shown to prefer a synperiplanar configuration between the S=O and N3 groups, which is rationalized by an anomeric interaction that could influence the reactivity of these compounds . Moreover, the fluoroxysulfate ion has been used to substitute fluorine on aromatic compounds, with benzyl fluoride being a principal product from toluene, indicating the potential for electrophilic aromatic substitution reactions involving fluorine .

Physical and Chemical Properties Analysis

The physical properties of 4-Fluoro-2-(methylsulfonyl)toluene can be inferred from related compounds. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with a similar structure, has been measured in various organic solvents, showing a solubility order of chloroform > acetone > ethyl acetate > toluene > ethanol . This data suggests that 4-Fluoro-2-(methylsulfonyl)toluene may exhibit similar solubility trends, which is important for its application in different solvents.

Applications De Recherche Scientifique

Application in Synthetic Methods Development

- Scientific Field : Organic Chemistry

- Summary of the Application : Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods . They have emerged as the workhorse functional group, with diverse applications being reported .

- Methods of Application : The first sulfonyl fluoride was synthesized by treating toluene with fluorosulfonic acid in 1921 . The sulfur(vi)-fluoride exchange (SuFEx) processes have invigorated research into electrophilic species featuring a sulfur–fluorine bond .

- Results or Outcomes : The advent of SuFEx processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

Application in Biochemistry

- Scientific Field : Biochemistry

- Summary of the Application : Sulfonyl fluorides have been found to have bactericidal effects .

- Methods of Application : The bactericidal effects of sulfonyl fluoride-substituted benzoic acids were discovered towards Bacillus subtilis and lactic acid bacteria .

- Results or Outcomes : Despite these early, encouraging reports regarding the use of sulfonyl fluorides in biochemistry, these molecules did not attract notable interest from organic chemists .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Orientations Futures

While specific future directions for 4-Fluoro-2-(methylsulfonyl)toluene are not mentioned in the search results, it’s worth noting that boron-containing compounds, such as boronic acids, have been gaining interest in medicinal chemistry due to their diverse biological applications . This suggests potential future research directions for related compounds like 4-Fluoro-2-(methylsulfonyl)toluene.

Propriétés

IUPAC Name |

4-fluoro-1-methyl-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMVFQXIHARLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382260 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methylsulfonyl)toluene | |

CAS RN |

828270-66-2 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)